1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol
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Overview
Description
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol is a chemical compound that features a triazole ring substituted with a bromine atom and a methyl group, connected to a piperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with piperidin-4-ol under suitable conditions. The reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the triazole ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidin-4-ol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted triazoles with various functional groups.
Oxidation: Piperidin-4-one or piperidin-4-aldehyde.
Reduction: Reduced triazole derivatives.
Scientific Research Applications
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidin-4-ol moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole: A precursor in the synthesis of the target compound.
1-Methyl-1H-1,2,4-triazole: Lacks the bromine substitution, leading to different reactivity and applications.
Piperidin-4-ol: The piperidine derivative without the triazole ring.
Uniqueness
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol is unique due to the combination of the triazole and piperidin-4-ol moieties, which imparts distinct chemical and biological properties. The presence of the bromine atom on the triazole ring allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O/c1-12-8(10-7(9)11-12)13-4-2-6(14)3-5-13/h6,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSUGYUGCAGFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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